REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.Cl[C:13](Cl)(Cl)[C:14]([CH3:17])(O)[CH3:15].[OH-:20].[Na+].CC(C)=[O:24]>>[C:13]([C:14]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1)([CH3:17])[CH3:15])([OH:24])=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
0.593 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)(O)C)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to and
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by reverse phase HPLC
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(C)(C)NC1=CC(=C(C(=O)O)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |